N-methyl-N-[2-oxo-2-[4-(2,2,2-trifluoroethyl)-2,3-dihydroquinoxalin-1-yl]ethyl]methanesulfonamide
Description
N-methyl-N-[2-oxo-2-[4-(2,2,2-trifluoroethyl)-2,3-dihydroquinoxalin-1-yl]ethyl]methanesulfonamide is a complex organic compound featuring a quinoxaline core, a trifluoroethyl group, and a methanesulfonamide moiety
Properties
IUPAC Name |
N-methyl-N-[2-oxo-2-[4-(2,2,2-trifluoroethyl)-2,3-dihydroquinoxalin-1-yl]ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3O3S/c1-18(24(2,22)23)9-13(21)20-8-7-19(10-14(15,16)17)11-5-3-4-6-12(11)20/h3-6H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHMQDFPNKQMFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCN(C2=CC=CC=C21)CC(F)(F)F)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[2-oxo-2-[4-(2,2,2-trifluoroethyl)-2,3-dihydroquinoxalin-1-yl]ethyl]methanesulfonamide typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or diketones, under acidic conditions.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoroethyl iodide or trifluoroethyl bromide.
Attachment of the Methanesulfonamide Moiety: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base, such as triethylamine, to form the methanesulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline core, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, potentially being replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Hydroxy derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules. It could be used in the study of enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, the compound’s potential pharmacological properties could be explored for the development of new drugs. Its trifluoroethyl group is known to enhance metabolic stability and bioavailability, making it a promising candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism by which N-methyl-N-[2-oxo-2-[4-(2,2,2-trifluoroethyl)-2,3-dihydroquinoxalin-1-yl]ethyl]methanesulfonamide exerts its effects would depend on its specific biological target. Generally, the compound could interact with enzymes or receptors, inhibiting their activity or modulating their function. The trifluoroethyl group may enhance binding affinity and selectivity, while the quinoxaline core could interact with aromatic residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-[2-oxo-2-[4-(2,2,2-trifluoroethyl)-2,3-dihydroquinoxalin-1-yl]ethyl]methanesulfonamide: shares similarities with other quinoxaline derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of a quinoxaline core with a trifluoroethyl group and a methanesulfonamide moiety. This combination imparts specific chemical and biological properties that are not commonly found in other compounds, making it a valuable molecule for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
